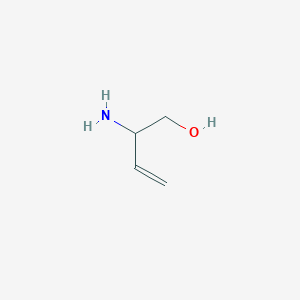

2-Aminobut-3-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminobut-3-en-1-ol is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Aminobut-3-en-1-ol involves the cycloaddition of a nitrone, derived from tetradecanal, to this compound. This method provides a practical asymmetric synthesis of both (2R,4R,5S)-tetrahydropseudodistomin and all the stereoisomers of racemic tetrahydropseudodistomin .

Industrial Production Methods

the compound can be synthesized on a large scale using the aforementioned cycloaddition method, which is suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Aminobut-3-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amines, and substituted derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-Aminobut-3-en-1-ol has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Aminobut-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of tetrahydropseudodistomin, the compound undergoes cycloaddition reactions that lead to the formation of complex ring structures . The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

®-2-Aminobut-3-en-1-ol hydrochloride: This is a hydrochloride salt form of the compound, which has similar chemical properties but different solubility and stability characteristics.

(S)-2-Amino-but-3-en-1-ol: This is the enantiomer of 2-Aminobut-3-en-1-ol, which has different stereochemistry and potentially different biological activities.

Uniqueness

This compound is unique due to its chiral nature and its ability to undergo a wide range of chemical reactions

Biological Activity

2-Aminobut-3-en-1-ol, also known as (R)-2-Aminobut-3-en-1-ol, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₉NO

- Molecular Weight : 123.58 g/mol

- Functional Groups : Contains both an amino group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and interaction with biological targets.

The compound is characterized by a double bond between the second and third carbon atoms, making it a chiral molecule with two enantiomers: (R)- and (S)-2-Aminobut-3-en-1-ol. Its structural features allow it to participate in various biochemical pathways and reactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, influencing metabolic pathways. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, primarily through hydrogen bonding and interaction with active sites of enzymes.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study highlighted its potential effectiveness against certain bacterial strains, suggesting that modifications to the compound could enhance its biological activity. However, further studies are required to fully elucidate these effects.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug design.

Case Studies

-

Synthesis of Bioactive Molecules :

- The compound has been utilized as an intermediate in synthesizing complex molecules like tetrahydropseudodistomin. This synthesis involves cycloaddition reactions that lead to the formation of complex ring structures.

-

Pharmaceutical Development :

- Ongoing research is exploring its role as a precursor for pharmaceutical compounds. Studies have indicated that derivatives may be developed into drugs targeting specific diseases, highlighting the compound's importance in medicinal chemistry.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-Aminobut-3-en-1-ol | Chiral with amino and hydroxyl groups | Potential antimicrobial properties |

| (S)-2-Aminobut-3-en-1-ol | Chiral but different biological effects | Less studied compared to (R) enantiomer |

| 2-Amino-butane-1-ol | Saturated analog | Different reactivity and applications |

| 2-Amino-but-3-en-1-one | Oxidized derivative | Distinct chemical behavior |

Properties

IUPAC Name |

2-aminobut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYXYCMQLBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.